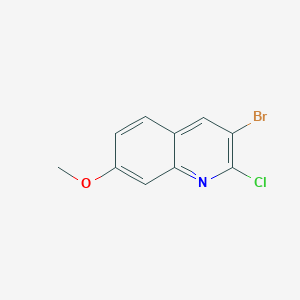
3-Bromo-2-chloro-7-methoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-chloro-7-methoxyquinoline is a heterocyclic aromatic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-7-methoxyquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and chlorination of 7-methoxyquinoline. The reaction conditions often include the use of bromine and chlorine reagents in the presence of catalysts such as piperidine, pyridine, or triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-chloro-7-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: It can participate in cross-coupling reactions to form biaryl or heteroaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hydroxide, L-proline, and various organometallic reagents. Reaction conditions may involve the use of solvents such as dichloromethane or ethanol and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex heterocyclic compounds .
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-chloro-7-methoxyquinoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and anti-inflammatory drugs.
Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.
Material Science: It is used in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-chloro-7-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and chlorine atoms can enhance its binding affinity and selectivity towards these targets. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-Bromo-2-chloro-7-methoxyquinoline include:
- 2-Chloro-7-methoxyquinoline-3-carboxaldehyde
- 6-Bromo-2-chloroquinoline-3-carboxaldehyde
- 2-Chloro-6-methoxyquinoline
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of bromine, chlorine, and methoxy groups on the quinoline ring makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C10H7BrClNO |
|---|---|
Molekulargewicht |
272.52 g/mol |
IUPAC-Name |
3-bromo-2-chloro-7-methoxyquinoline |
InChI |
InChI=1S/C10H7BrClNO/c1-14-7-3-2-6-4-8(11)10(12)13-9(6)5-7/h2-5H,1H3 |
InChI-Schlüssel |
NSDTZEPIAVTHPE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=NC(=C(C=C2C=C1)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


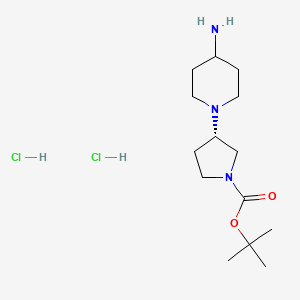
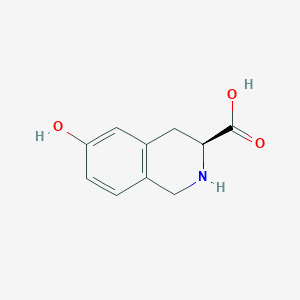
![5-[2-[(4-Methylsulfonylpiperazin-1-yl)methyl]-4-morpholin-4-ylpyrazolo[1,5-a]pyrazin-6-yl]pyrimidin-2-amine](/img/structure/B13904516.png)
![7-Fluoropyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13904523.png)
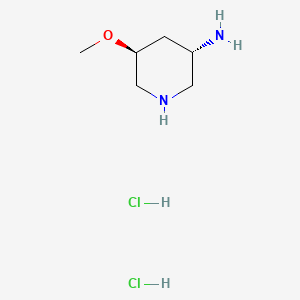
![Ethyl 5-chloro-3H-benzo[E]indole-2-carboxylate](/img/structure/B13904538.png)
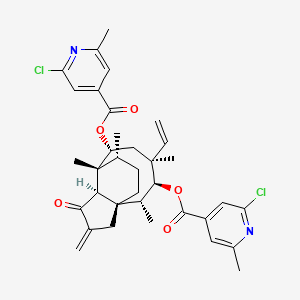

![5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile](/img/structure/B13904558.png)
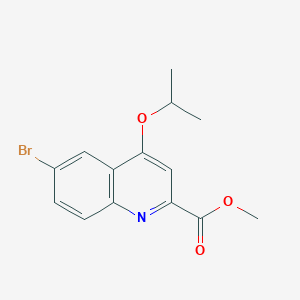
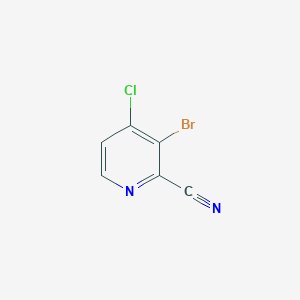
![6-Bromo-1,2-dimethyl-imidazo[4,5-b]pyridine](/img/structure/B13904579.png)
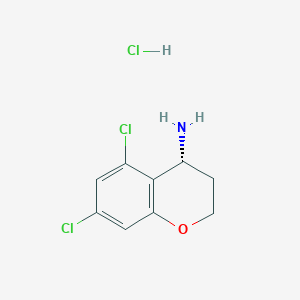
![N-cyclopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide](/img/structure/B13904591.png)
